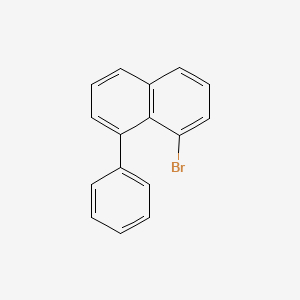

1-Bromo-8-phenylnaphthalene

Descripción

Contextualization within Halogenated Polycyclic Aromatic Hydrocarbons

1-Bromo-8-phenylnaphthalene belongs to the class of compounds known as halogenated polycyclic aromatic hydrocarbons (XPAHs). copernicus.org PAHs are organic compounds composed of multiple fused aromatic rings, formed during the incomplete combustion of organic materials. numberanalytics.com The introduction of a halogen, in this case, bromine, to the PAH structure creates a new subclass with altered physical and chemical properties. researchgate.net

Halogenated PAHs are a subject of considerable research interest due to their distinct environmental behavior and toxicological profiles compared to their parent compounds. copernicus.orgresearchgate.net The presence and position of the halogen atom on the aromatic framework can significantly influence the molecule's reactivity, persistence, and potential applications. researchgate.net Brominated PAHs, in particular, are noted for their role in various chemical transformations and are studied for their potential applications in materials science. copernicus.orgacs.org

Significance of Peri-Substituted Naphthalenes in Modern Chemical Research

The defining feature of this compound is its peri-substitution pattern. In naphthalene (B1677914) chemistry, the 1 and 8 positions are known as peri positions. Substituents at these positions are forced into close proximity due to the rigid, planar structure of the naphthalene ring system. st-andrews.ac.ukst-andrews.ac.uk This enforced closeness, often leading to distances less than the sum of their van der Waals radii, results in significant steric strain and unique electronic interactions. st-andrews.ac.uk

This "clamping scaffold" effect of the peri-backbone can lead to unusual reactivity and bonding, making these systems fertile ground for fundamental chemical research. st-andrews.ac.uk Scientists exploit this feature to stabilize normally transient or unstable chemical species and to construct complex three-dimensional molecular architectures. st-andrews.ac.ukst-andrews.ac.uk The study of peri-substituted naphthalenes has led to the development of new synthetic methodologies and novel materials with tailored electronic and photophysical properties. mdpi.comrsc.org

Strategic Positioning of this compound as a Synthetic Precursor

The strategic placement of the bromo and phenyl groups makes this compound a highly versatile synthetic precursor. lookchem.com The carbon-bromine bond is a key functional group in organic synthesis, readily participating in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netfrontiersin.org This allows for the straightforward introduction of a diverse range of substituents at the 1-position, enabling the construction of more complex molecules.

For instance, the bromine atom can be replaced with carbon, nitrogen, or other heteroatom-based groups, paving the way for the synthesis of novel ligands, catalysts, and functional materials. frontiersin.orgresearchgate.net Recent research has demonstrated its use in on-surface synthesis to create precisely defined nanostructures, where the bromine atom facilitates a debromination and subsequent cyclization reaction. nih.gov

Overview of Current Research Trajectories and Challenges

Current research involving this compound and related compounds is multifaceted. A significant area of investigation is its use in the synthesis of advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs). ltom.com The rigid and sterically crowded nature of the molecule can be harnessed to create materials with high thermal stability and specific photophysical properties. researchgate.net

Another major research thrust is in the field of supramolecular chemistry and the design of complex, multi-layered 3D structures. researchgate.net The unique geometry of peri-substituted naphthalenes serves as a foundational element in building these intricate molecular assemblies. researchgate.net

A notable challenge in working with these systems is controlling the reactivity and achieving selectivity in synthesis due to the inherent steric hindrance. kiku.dkacs.org The synthesis of the precursor itself and its subsequent transformations often require carefully optimized reaction conditions. researchgate.net Furthermore, a recent study highlighted the on-surface cyclodehydrobromination of this compound, identifying key intermediates and revealing a previously overlooked dehydrogenation pathway, which presents both opportunities and complexities for controlled surface reactions. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1121545-24-1 |

| Molecular Formula | C16H11Br |

| Molecular Weight | 283.16 g/mol |

| Appearance | White to off-white solid |

This data is compiled from various chemical suppliers and databases. lookchem.comambeed.comchemscene.comsigmaaldrich.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-8-phenylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDCSUBWYJYEFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 8 Phenylnaphthalene and Derivatives

Synthetic Approaches to Halogenated Phenylnaphthalenes

The creation of phenylnaphthalene structures bearing a halogen, such as bromine, requires precise control over regioselectivity. The synthetic routes are often multi-step processes designed to install the desired groups at specific positions on the naphthalene (B1677914) ring.

The introduction of a bromine atom onto an aromatic ring, known as aryl bromide incorporation, is a fundamental transformation in organic synthesis. One of the most common methods is electrophilic aromatic substitution, where a bromine source like molecular bromine (Br₂) or N-bromosuccinimide (NBS) reacts with the aromatic compound, often in the presence of a Lewis acid catalyst. google.com Alternative methods have been developed to offer milder conditions or different selectivities. For instance, bromodimethylsulfonium bromide, generated in situ from dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr), can be used to brominate aromatic rings. google.com

Modern approaches also include radical-initiated mechanisms. The use of molecular iodine in catalytic amounts can facilitate aromatic bromination without light, proceeding through a mixed molecular halogen intermediate. beilstein-journals.org This method offers the advantage of operating under neutral conditions. beilstein-journals.org Furthermore, the in vivo incorporation of bromine has been demonstrated by engineering enzymes. A variant of phenylalanyl-tRNA synthetase with relaxed substrate specificity has been used to incorporate para-bromophenylalanine into proteins, showcasing a biosynthetic route to aryl bromides. nih.gov

Innovative strategies for synthesizing substituted naphthalenes involve the skeletal editing of other heterocyclic systems through ring-opening and subsequent functionalization. A notable example is the nitrogen-to-carbon transmutation of isoquinolines. nih.govnih.gov This method uses a phosphonium (B103445) ylide to react with an isoquinoline, leading to a ring-opening event that forms a triene intermediate. This intermediate then undergoes a 6π-electrocyclization and elimination to yield a substituted naphthalene derivative. nih.govnih.govresearchgate.net This approach provides a powerful way to access naphthalene derivatives that might be difficult to synthesize through traditional electrophilic substitution. nih.gov

Another approach involves the biocatalytic epoxidation of the naphthalene aromatic system. Fungal peroxygenases can generate naphthalene epoxides, which are valuable and reactive intermediates. acs.org These epoxides can then undergo nucleophilic ring-opening reactions to produce non-racemic trans-disubstituted cyclohexadiene derivatives, which serve as chiral building blocks for further chemical transformations. acs.org

General Strategies for Aryl Bromide Incorporation

Utilization of 1-Bromo-8-phenylnaphthalene as a Key Synthon in Advanced Synthesis

The presence of the C-Br bond makes this compound a versatile synthon, particularly for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. lookchem.com These reactions are fundamental to building more complex molecular architectures.

Cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the precise formation of C-C bonds. thieme-connect.de For synthons like this compound, palladium-catalyzed reactions are especially prominent.

The Suzuki-Miyaura coupling reaction is a widely used method for forming biaryl compounds by coupling an organoboron species (like a boronic acid) with an organohalide. beilstein-journals.org This reaction has been applied to the synthesis of 1-arylnaphthalenes and 1,8-diarylnaphthalenes from precursors like 1,8-dibromonaphthalene (B102958). researchgate.net Studies have shown that the reaction's efficiency can be influenced by the electronic nature of the substituents on the arylboronic acid, with electron-donating groups often leading to higher yields. researchgate.net The base used in the reaction plays a crucial role, converting the boronic acid into a more reactive borate (B1201080) anion, which facilitates the key transmetalation step in the catalytic cycle. researchgate.net

The reaction conditions, including the choice of palladium catalyst, ligand, and base, are optimized to achieve high yields. For example, the coupling of 1-bromonaphthalene (B1665260) with phenylboronic acid has been successfully carried out using various palladium catalysts, including polymeric-supported ones that allow for easier separation and recycling. researchgate.netacademie-sciences.fr

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Water | 1-Phenylnaphthalene (B165152) | 98 | researchgate.net |

| 1-Bromonaphthalene | Phenylboronic acid | [Pd(OAc)₂]/1 (0.5) | Cs₂CO₃ | 1,4-Dioxane | 1-Phenylnaphthalene | >98 (Conversion) | academie-sciences.fr |

| 1-Bromonaphthalene | Cyclopropyl-B(dan) | Pd(PPh₃)₄ (5) | t-BuOK | 1,4-Dioxane | 1-Cyclopropylnaphthalene | 84 | chemrxiv.org |

| 1,5-Dibromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/Water | 1-Bromo-5-phenylnaphthalene | 70 | chemicalbook.com |

The Sonogashira coupling reaction provides a powerful method for the alkynylation of aryl halides, forming a C(sp²)-C(sp) bond. libretexts.orgorganic-chemistry.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org It is particularly useful for introducing alkynyl moieties onto aromatic scaffolds. The compound this compound can be functionalized using this method to synthesize derivatives such as 1-bromo-8-(phenylethynyl)naphthalene. researchgate.net

The reaction can be performed under various conditions, and copper-free versions have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org The choice of palladium catalyst, ligands, base, and solvent system is critical for achieving high efficiency and yield in the coupling of terminal alkynes with aryl bromides. mdpi.comrsc.org

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylacetylene | Complex 1 (0.1 mol%), PPh₃, CuI | Et₃N | DMF | 96 | rsc.org |

| Bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Benzene | 99 | libretexts.org |

| 1-Bromonaphthalene | Phenylacetylene | Polymer-supported terpyridine Pd complex | Pyrrolidine | Water | 98 | mdpi.com |

| 2-Bromoacetophenone | Phenylacetylene | NHC-derived catalyst 8 | Et₃N | Not specified | Good yield | libretexts.org |

Cross-Coupling Reactions

Other Transition Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations

Transition metal-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.net These reactions, often mediated by palladium, nickel, or copper catalysts, enable the coupling of various organic halides, including this compound, with a wide range of nucleophiles. researchgate.netrsc.org The general mechanism for these transformations typically involves the oxidative addition of the aryl halide to a low-valent transition metal, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the desired product and regenerate the active catalyst. rsc.org

In the context of this compound derivatives, these methodologies have been employed to introduce diverse functionalities. For example, palladium-catalyzed reactions are widely used for C-C bond formation. researchgate.net The choice of ligands, often phosphines or N-heterocyclic carbenes (NHCs), is crucial for the efficiency and selectivity of these reactions. researchgate.net Similarly, copper-catalyzed reactions have emerged as powerful methods for constructing carbon-nitrogen (C-N) bonds, providing access to arylamines derived from this compound. rsc.orgmdpi.com The development of new ligands and catalytic systems continues to expand the scope and applicability of these transition metal-mediated bond formations. researchgate.net

Intramolecular Cyclization and Annulation Reactions

The synthesis of polycyclic aromatic hydrocarbons (PAHs) containing seven-membered rings presents a significant challenge due to the entropic and enthalpic barriers associated with their formation. However, palladium-catalyzed annulation reactions have emerged as a powerful strategy to construct such complex molecular architectures. researchgate.net Specifically, a heptagon-forming annulation between this compound and diarylacetylenes has been developed. researchgate.netnih.gov

This reaction is effectively promoted by a catalytic system comprising palladium(II) acetate (B1210297) (Pd(OAc)2), a moderately electron-deficient triarylphosphine ligand such as P(4-ClC6H4)3, and silver carbonate (Ag2CO3) as an additive. researchgate.netnih.gov The process leads to the formation of benzo rsc.orgnih.govcyclohepta[1,2,3-de]naphthalene derivatives in moderate to good yields. researchgate.netnih.gov A competing side reaction that can occur is the formation of fluoranthene (B47539). The choice of the ligand and reaction conditions is critical to favor the desired heptagon formation. researchgate.net

The proposed mechanism for this annulation involves a sequence of catalytic steps, and theoretical studies using Density Functional Theory (DFT) have provided insights into the feasibility of the seven-membered ring formation. researchgate.net This methodology has also been extended to achieve a twofold annulation, resulting in a novel heptagon-embedded polycyclic aromatic hydrocarbon. researchgate.netnih.gov

Table 1: Optimized Conditions for Palladium-Catalyzed Annulation of this compound with Diphenylacetylene. researchgate.net

| Entry | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)2 | P(4-ClC6H4)3 | Ag2CO3 | Toluene | 120 | 75 |

| 2 | Pd(OAc)2 | PPh3 | Ag2CO3 | Toluene | 120 | 60 |

| 3 | Pd(OAc)2 | P(4-ClC6H4)3 | Cs2CO3 | Toluene | 120 | 45 |

| 4 | Pd2(dba)3 | P(4-ClC6H4)3 | Ag2CO3 | Toluene | 120 | 70 |

On-surface synthesis provides a powerful bottom-up approach to construct atomically precise low-dimensional covalent nanostructures, which can be challenging to achieve through traditional solution-phase chemistry. acs.org A key reaction in this field is the cyclodehydrohalogenation of precursor molecules on a catalytic metal surface.

In the case of this compound, its on-surface cyclodehydrobromination on a Cu(111) surface has been studied to understand the mechanism of dehydrogenative C-C coupling reactions. acs.org This process allows for the generation and characterization of reaction intermediates at room temperature. acs.org The reaction proceeds through three main steps:

Debromination: The initial step is the cleavage of the carbon-bromine bond on the copper surface. acs.org

Cyclization: This is a radical addition step where the newly formed aryl radical attacks the adjacent phenyl ring to form a cyclized intermediate. acs.org

Dehydrogenation (H elimination): The final step involves the removal of hydrogen atoms to form the fully aromatized product. acs.org

Palladium-Catalyzed Heptagon-Forming Annulations

Radical-Mediated Synthetic Pathways

Base-promoted homolytic aromatic substitution (BHAS) has been established as a useful method for forming carbon-carbon bonds between aromatic systems. diva-portal.orgacs.org This type of reaction is typically promoted by a strong base, such as potassium tert-butoxide (t-BuOK), often under demanding conditions like high temperatures. diva-portal.org However, recent advancements have led to the development of milder reaction conditions, for instance, using photoredox catalysis. diva-portal.orgdiva-portal.org

The general mechanism of a BHAS reaction involves several key steps:

Generation of an aryl radical: A single-electron transfer (SET) from a base-ligand complex to the aryl halide generates a radical anion, which then fragments to produce an aryl radical. acs.org

Addition to an arene: The aryl radical adds to an aromatic ring. acs.org

Electron and proton transfer: Subsequent electron and proton transfer steps lead to the final coupled product. acs.org

In the context of substrates like this compound, the reactivity of the C-Br bond is a crucial factor. While iodo-substituted analogs are often more reactive, bromo-substituted compounds can also undergo BHAS reactions, although they may require more forcing conditions or specific catalytic systems. diva-portal.org

Recent studies have employed iron(III)-N-heterocyclic carbene (NHC) complexes as photocatalysts for BHAS reactions under green light irradiation. diva-portal.orgdiva-portal.org In these systems, a sacrificial electron donor like tributylamine (B1682462) is used in conjunction with a milder base such as potassium carbonate. diva-portal.orgdiva-portal.org The mechanism involves the reductive quenching of the excited photocatalyst by the amine, which generates α-aminoalkyl radicals. These radicals then activate the aryl halide via SET or halogen atom transfer (XAT), leading to the formation of the aryl radical and subsequent cyclization or coupling products. diva-portal.org This approach avoids the need for strongly reducing photocatalysts and harsh bases, thereby expanding the substrate scope to include functional groups that might otherwise be incompatible. diva-portal.orgdiva-portal.org

Mechanistic Elucidation of Reactions Involving 1 Bromo 8 Phenylnaphthalene

Reaction Mechanism of On-Surface Dehydrogenative C-C Coupling

The on-surface synthesis of low-dimensional covalent nanostructures is a powerful technique, and the dehydrogenative Caryl-Caryl coupling is a key reaction in this field. nih.gov However, understanding the fleeting intermediates under harsh reaction conditions has been a significant challenge. The use of 1-bromo-8-phenylnaphthalene on a Cu(111) surface has allowed researchers to bypass the high-energy initiation step and directly observe the mechanistic steps of cyclodehydrobromination at room temperature. nih.gov

Identification of Transient Intermediates: Chemisorbed Radicals, Cyclized Structures, and Dehydrogenated Products

Through a combination of bond-level scanning probe imaging and density functional theory (DFT) calculations, key transient species in the on-surface reaction of this compound have been identified. nih.gov These intermediates delineate the primary stages of the reaction:

Debromination: The initial step involves the cleavage of the C-Br bond, leading to the formation of a chemisorbed aryl radical on the Cu(111) surface. nih.gov

Cyclization (Radical Addition): The newly formed radical then undergoes an intramolecular addition to the adjacent phenyl group, resulting in a cyclized intermediate. nih.gov

H Elimination: The final step is the elimination of a hydrogen atom, leading to the formation of the dehydrogenated, fully aromatic product. nih.gov

The ability to generate and stabilize these intermediates at room temperature has been crucial for their direct observation and characterization. nih.gov

Investigation of Atomic Hydrogen-Catalyzed H Shift and Elimination Pathways

A significant finding in the study of this system is the discovery of a previously overlooked pathway for dehydrogenation: an atomic hydrogen-catalyzed H shift and elimination. nih.gov This mechanism is supported by the observation of intermediates corresponding to an H shift and even superhydrogenation. Theoretical analysis of the reaction thermodynamics and kinetics further corroborates this pathway, which has a self-amplifying effect on the reaction. nih.gov

Detailed Mechanisms of Transition Metal-Catalyzed Annulation Reactions

Transition metal-catalyzed annulation reactions offer a powerful method for constructing complex polycyclic aromatic systems. The reaction of 1-halo-8-arylnaphthalenes, including this compound, with alkynes provides a route to novel heptagon-embedded aromatic structures. researchgate.net

Proposed Catalytic Cycles and Key Transition States

A palladium-catalyzed heptagon-forming annulation reaction between this compound and diarylacetylene has been developed. researchgate.net DFT calculations have been employed to elucidate the reaction mechanism and identify key transition states. The proposed catalytic cycle involves the formation of a seven-membered ring through a concerted metalation-deprotonation mechanism. researchgate.net This reaction provides a valuable template for the synthesis of a variety of seven-membered ring-containing molecular nanocarbons. researchgate.net

Influence of Ligand Systems and Additives on Selectivity and Efficiency

The efficiency and selectivity of the palladium-catalyzed annulation are significantly influenced by the choice of ligands and additives. In the annulation of this compound with diphenylacetylene, a catalytic system comprising Pd(OAc)2, a moderately electron-deficient triarylphosphine ligand such as P(4-ClC6H4)3, and Ag2CO3 as an additive has been shown to be effective. researchgate.net This system promotes the desired heptagon formation, affording benzo researchgate.netpnas.orgcyclohepta[1,2,3-de]naphthalene derivatives in moderate to good yields, while suppressing the formation of fluoranthene (B47539) as a competing byproduct. researchgate.net The careful selection of these components is crucial for directing the reaction towards the desired annulated product.

Mechanistic Insights into Transition-Metal-Free Coupling Reactions

Transition-metal-free coupling reactions have emerged as a significant area of chemical synthesis, offering an alternative to traditional metal-catalyzed methods. These reactions, which often utilize similar starting materials to achieve comparable C-C bond formations, proceed through distinct mechanistic pathways. cas.cn For aryl halides such as this compound, a dominant mechanism is the base-promoted homolytic aromatic substitution (BHAS). cas.cnacs.org This pathway circumvents the need for expensive and potentially toxic transition metals, relying instead on the generation of highly reactive radical species to facilitate bond formation. cas.cn The elucidation of this mechanism reveals a sequence of steps initiated by electron transfer and propagated through a radical chain process, with bases playing a multifaceted role beyond simple deprotonation. acs.orgacs.org

The cornerstone of the transition-metal-free coupling of this compound is the generation of an aryl radical via a single-electron transfer (SET) event. researchgate.net This process initiates a radical chain reaction that ultimately leads to the formation of a new carbon-carbon bond.

The widely accepted mechanism involves several key steps: cas.cnacs.org

Initiation via SET: The reaction is initiated by the transfer of a single electron to the aryl halide, this compound. This forms a radical anion intermediate. acs.org While strong bases like potassium tert-butoxide (KOtBu) are essential, they are not always the direct electron donor. researchgate.netiu.edu Instead, the base can react with additives or the solvent (such as DMSO) to form an organic electron donor in situ, which then performs the SET to the aryl halide. acs.orgiu.edu In other cases, evidence suggests that KOtBu itself can act as the electron donor, especially in the presence of suitable aryl halide acceptors. chemrxiv.org

Aryl Radical Generation: The newly formed radical anion of this compound is unstable and rapidly undergoes fragmentation. It eliminates a bromide anion (Br⁻) to generate the highly reactive 8-phenylnaphthalen-1-yl radical. acs.orgacs.org This step is a critical juncture, converting the relatively inert aryl halide into a potent intermediate for C-C bond formation.

Propagation: The aryl radical adds to a neutral arene coupling partner, forming a radical σ-complex. This intermediate then rearomatizes to yield the biaryl product, propagating the radical chain in the process. acs.org

The conditions for these reactions often involve a strong base and sometimes an organic ligand, although the ligand's role differs from that in transition-metal catalysis.

| Mechanistic Step | Description | Key Species Involved |

| Initiation | A single-electron transfer (SET) to the aryl halide. | This compound, KOtBu, Organic Electron Donor |

| Radical Generation | Fragmentation of the radical anion to release a halide ion. | [this compound]•⁻, 8-Phenylnaphthalen-1-yl radical, Br⁻ |

| Propagation | Addition of the aryl radical to an arene and subsequent rearomatization. | 8-Phenylnaphthalen-1-yl radical, Arene, Radical σ-complex |

This table summarizes the key stages in the generation of the aryl radical from this compound in transition-metal-free coupling reactions.

Experiments using radical scavengers like TEMPO have been shown to inhibit these reactions, providing strong evidence for the involvement of a radical-mediated process. worktribe.com

In the base-promoted homolytic aromatic substitution (BHAS) pathway relevant to this compound, the management of protons is critical for the reaction to proceed to completion. This is primarily achieved through the action of a strong base, which functions as a proton scavenger.

The role of the base, typically KOtBu, is twofold. After initiating the reaction via SET, it plays a crucial role in the propagation cycle. acs.org Once the 8-phenylnaphthalen-1-yl radical adds to an arene, it forms a radical σ-complex (an arylated cyclohexadienyl radical). For the reaction to yield the final, stable biaryl product, this intermediate must lose a hydrogen atom to restore aromaticity. The strong base scavenges this proton, facilitating the rearomatization step. acs.org This deprotonation converts the radical σ-complex into a biaryl radical anion. This radical anion is electron-rich enough to donate an electron to another molecule of this compound, thereby regenerating the 8-phenylnaphthalen-1-yl radical and propagating the chain reaction. acs.orgresearchgate.net This entire sequence can be viewed as a proton-coupled electron transfer (PCET) process, where the removal of a proton is intrinsically linked to the electron transfer that sustains the catalytic cycle. worktribe.com

| Base Function | Mechanistic Step | Outcome |

| Initiation | Formation of an electron donor or direct SET. | Generation of the initial aryl radical. |

| Proton Scavenging | Deprotonation of the radical σ-complex intermediate. | Formation of a biaryl radical anion and rearomatization. |

| Propagation | The biaryl radical anion transfers an electron to a new aryl halide molecule. | Regeneration of the aryl radical, continuing the chain reaction. |

This table outlines the dual roles of the strong base in the transition-metal-free coupling mechanism.

While the dominant mechanism for aryl halides like this compound is base-promoted, it is noteworthy that Brønsted acid catalysis represents an alternative strategy in other types of transition-metal-free oxidative couplings. acs.org For instance, some oxidative cross-coupling reactions are catalyzed by Brønsted acids in the presence of oxygen, proceeding through the acid-catalyzed reaction of a hydroperoxide intermediate. acs.org Similarly, certain Lewis or Brønsted acids can catalyze the arylation of allylic alcohols with boronic acids under metal-free conditions. nih.govrsc.org However, for the specific class of coupling reactions involving the homolytic substitution of this compound, the essential role is that of a strong base acting as a proton scavenger to drive the reaction forward.

Advanced Spectroscopic and Structural Characterization in Studies of 1 Bromo 8 Phenylnaphthalene

Application of High-Resolution Scanning Probe Microscopy

High-resolution scanning probe microscopy (SPM), encompassing techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM), has emerged as a powerful tool for visualizing and manipulating molecules at the nanoscale. shimadzu-la.combruker-nano.jp In the context of 1-bromo-8-phenylnaphthalene and related on-surface synthesis, these techniques offer direct, real-space observation of chemical processes. nih.govuni-giessen.de

Direct Observation of Bond-Level Interactions on Surfaces

High-resolution SPM enables the direct visualization of bond-level interactions as molecules adsorb and react on a substrate. This capability is crucial for understanding the intricate mechanisms of on-surface synthesis, where the substrate plays a catalytic and templating role. uni-giessen.de Techniques like bond-resolved scanning tunneling microscopy (BR-STM) can identify the specific structures of on-surface reaction products and capture the step-by-step structural arrangements that occur during a reaction. nih.gov For instance, in reactions involving precursors similar in complexity to this compound, SPM can reveal how intermolecular forces and interactions with the surface guide the formation of new chemical bonds. The precise control and observation afforded by SPM are essential for designing and fabricating novel nanostructures with atomic precision. nih.govuni-giessen.de

Real-Space Imaging for Intermediate Identification

A significant advantage of high-resolution SPM is its ability to provide real-space images of reaction intermediates. nih.gov This is particularly valuable for complex, multi-step surface reactions where intermediates may be transient and difficult to detect using other methods. By capturing snapshots at different stages of a reaction, researchers can piece together the entire reaction pathway. For example, studies on related on-surface reactions have successfully used a combination of BR-STM, noncontact atomic force microscopy (nc-AFM), and density functional theory (DFT) calculations to identify the structures of various polycyclic aromatic hydrocarbons formed from precursor molecules. nih.gov This approach allows for the direct observation of complex structural transformations, such as phenyl group migrations and cyclodehydrogenation reactions, providing a comprehensive understanding of the reaction mechanism at the single-molecule level. nih.gov

X-ray Crystallographic Analysis of this compound Derivatives

Elucidation of Solid-State Molecular Conformation and Geometry

X-ray crystallographic studies on derivatives of this compound and other 1,8-disubstituted naphthalenes provide definitive information about their molecular structure in the solid state. nih.govresearchgate.net The steric strain induced by the bulky substituents at the peri-positions (1 and 8) forces the molecule to adopt a non-planar conformation. The analysis of crystal structures reveals the precise dihedral angles between the phenyl ring and the naphthalene (B1677914) core, as well as the out-of-plane distortions of the naphthalene system itself. nih.gov This detailed geometric information is critical for understanding the molecule's physical and chemical properties.

Analysis of Naphthalene Core Deformation and Peri-Substituent Interactions

The introduction of bulky substituents at the 1- and 8-positions of a naphthalene ring leads to significant steric repulsion, causing the naphthalene core to distort from planarity. nih.gov This phenomenon, known as peri-interaction, is a key feature of molecules like this compound. st-andrews.ac.ukrsc.org X-ray crystallography allows for a quantitative analysis of this distortion. For example, in a study of 1,8-bis(bromomethyl)naphthalene, the naphthalene ring was found to have a vertical distortion with a significant dihedral angle between the peri-substituents. nih.gov In contrast, 1,8-bis(dibromomethyl)naphthalene exhibited a smaller vertical distortion but an increased horizontal distortion of the naphthalene ring. nih.gov These structural details highlight the complex interplay of steric forces within the molecule.

| Compound | Vertical Distortion (Dihedral Angle α) | Horizontal Distortion | Reference |

| 1,8-bis(bromomethyl)naphthalene | 11.0° | - | nih.gov |

| 1,8-bis(dibromomethyl)naphthalene | 8.3° | Increased | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules in solution. In the context of sterically hindered compounds like this compound and its derivatives, NMR is indispensable for analyzing the dynamic stereochemistry, particularly the rotational isomerism (atropisomerism) around the pivotal carbon-carbon single bond connecting the naphthalene and phenyl rings.

Due to the significant steric hindrance between the bromine atom at the C1 position and the phenyl group at the C8 position of the naphthalene core, rotation around the C1-C(phenyl) bond is restricted. This restriction gives rise to two distinct, non-interconverting (on the NMR timescale at room temperature) atropisomers: the syn-conformer, where the bromine and the phenyl group are on the same side of the naphthalene plane, and the anti-conformer, where they are on opposite sides. These two conformers are diastereomers and, as such, possess different chemical and physical properties, including distinct NMR spectra.

¹H NMR spectroscopy is particularly sensitive to the spatial arrangement of protons within a molecule. The chemical shifts of the protons on both the naphthalene and phenyl rings will differ between the syn and anti isomers due to the varying anisotropic effects of the aromatic rings and the bromine atom in their distinct spatial orientations. This difference in chemical shifts allows for the unambiguous identification and quantification of each atropisomer in a given sample.

Determination of Syn/Anti Ratios in Substituted Systems

The determination of the ratio of syn to anti atropisomers in a sample of a 1,8-disubstituted naphthalene derivative is a direct application of ¹H NMR spectroscopy. By acquiring a ¹H NMR spectrum of a solution of the compound, separate sets of signals corresponding to each of the two atropisomers can often be observed. The relative abundance of each isomer is then determined by integrating the signals corresponding to specific, well-resolved protons in each conformer. The ratio of the integrals for a given proton in the syn and anti forms directly reflects the molar ratio of the two isomers in the solution.

For instance, in studies of various 1,8-diarylnaphthalenes, which are structurally analogous to this compound, researchers have successfully utilized ¹H NMR to determine the syn/anti ratios. researchgate.net The choice of which proton signals to integrate is crucial and is typically based on protons that are in significantly different chemical environments in the two isomers, leading to well-separated signals in the NMR spectrum.

In more complex cases or where signal overlap occurs, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed. A NOESY experiment can reveal through-space correlations between protons, providing definitive evidence for the spatial proximity of certain groups and thus confirming the syn or anti arrangement.

Dynamic NMR (DNMR) spectroscopy is another valuable tool. By recording NMR spectra at various temperatures, it is possible to study the kinetics of interconversion between the syn and anti conformers. scispace.com At low temperatures, the rotation around the C-C bond is slow on the NMR timescale, and separate signals for each isomer are observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational stability of the atropisomers.

| Proton | anti-Isomer Chemical Shift (ppm) | syn-Isomer Chemical Shift (ppm) |

| H-3/H-6 | 7.77 | 7.77 |

| H-4/H-5 | 7.17 | 7.17 |

| OCH(CH₃)₂ | 4.96 | 4.96 |

| OCH(CH ₃)₂ | 1.40 | 1.40 |

| Phenyl H | 7.40, 6.80 | 7.40, 6.80 |

| OCH₃ | 3.75 | 3.75 |

| This table is based on data for a substituted 1,8-diarylnaphthalene and serves as an illustrative example. |

In this particular study, the researchers were able to assign the distinct resonances based on integration, chemical shifts, coupling patterns, and Nuclear Overhauser Effects (NOEs). scispace.com The observation of two distinct sets of signals at room temperature confirmed the presence of stable syn and anti atropisomers due to hindered rotation around the aryl-naphthalene bonds. scispace.com The ratio of these isomers could then be determined by comparing the integration of corresponding signals.

Computational Chemistry and Theoretical Investigations of 1 Bromo 8 Phenylnaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it well-suited for studying complex organic molecules like 1-bromo-8-phenylnaphthalene.

Geometry Optimization and Electronic Structure Characterization

Geometry optimization is a fundamental computational procedure that seeks to find the minimum energy arrangement of atoms on the potential energy surface. For this compound, this process is crucial for understanding how the steric clash between the phenyl group and the bromine atom is accommodated. DFT calculations, often employing functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G* or larger), can predict the equilibrium geometry.

The primary consequence of the peri-interaction is the distortion from planarity. The naphthalene (B1677914) core itself may exhibit some out-of-plane buckling. More significantly, the C-C bond connecting the phenyl group to the naphthalene and the C-Br bond are splayed outwards. The key structural parameter is the dihedral angle between the plane of the phenyl ring and the plane of the naphthalene system. In an unstrained system, this might be expected to be close to 90 degrees to minimize steric hindrance, but conjugation effects can favor a more coplanar arrangement. For 1-phenylnaphthalene (B165152), the phenyl-naphthyl dihedral angle has been computed to be around 58 degrees. researchgate.net In 1,8-disubstituted naphthalenes, significant deformation is expected to relieve steric strain. scispace.com

The electronic structure of this compound is also heavily influenced by its geometry. The distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) can all be characterized using DFT. The HOMO is likely to be a π-orbital distributed across the naphthalene and phenyl rings, while the LUMO would be a corresponding π*-antibonding orbital. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic absorption properties. The MEP would reveal regions of positive and negative electrostatic potential, with the bromine atom likely exhibiting a region of positive potential on its outermost surface (a σ-hole), which can participate in halogen bonding.

| Structural Parameter | Predicted Value (Illustrative) | Description |

|---|---|---|

| Naphthalene-Phenyl Dihedral Angle | ~70-85° | The angle between the planes of the two aromatic systems, indicating significant twisting to alleviate steric strain. |

| C(1)-C(naphthyl)-C(phenyl) Angle | >120° | The bond angle is likely widened from the ideal 120° for sp² carbon due to steric repulsion. |

| C(8)-C(naphthyl)-Br Angle | >120° | Similar to the phenyl side, this angle is expected to be larger than 120° to minimize steric clash. |

| HOMO-LUMO Energy Gap | ~4-5 eV | A typical value for an aromatic system of this size, influencing its UV-Vis absorption spectrum. |

Prediction and Interpretation of Spectroscopic Properties

DFT calculations are instrumental in predicting and interpreting various spectroscopic data. Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. For this compound, the spectrum is expected to show π-π* transitions characteristic of the extended aromatic system. mdpi.com

Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be simulated. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and normal modes. These calculated frequencies can be compared with experimental data to confirm the structure and assign spectral features. For instance, specific vibrational modes corresponding to the C-Br stretch and out-of-plane deformations of the aromatic rings would be sensitive to the peri-interaction.

Nuclear Magnetic Resonance (NMR) chemical shifts are another property that can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The severe steric hindrance in 1,8-disubstituted naphthalenes can lead to unusual chemical shifts, particularly for the protons on the phenyl ring and the naphthalene core that are in close proximity. acs.org For example, the ortho-protons of the phenyl group are expected to be significantly shielded due to their proximity to the π-system of the naphthalene ring.

Mechanistic Modeling and Energetic Landscape Exploration

Beyond static properties, computational chemistry can be used to explore the dynamic behavior of molecules, including reaction mechanisms and conformational changes.

Calculation of Reaction Energy Barriers and Transition State Structures

This compound can undergo various chemical reactions. For instance, reactions involving the C-Br bond or electrophilic substitution on the phenyl or naphthalene rings are possible. DFT can be used to model the potential energy surface of these reactions, identifying the structures of reactants, products, intermediates, and, crucially, transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the mechanism of the reaction. researchgate.net

The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡). A higher barrier corresponds to a slower reaction rate. For example, in a hypothetical nucleophilic substitution reaction at the C-Br bond, the transition state would involve the incoming nucleophile and the leaving bromide ion simultaneously interacting with the carbon atom. The significant steric bulk around the reaction center would likely lead to a high activation barrier for an Sₙ2-type reaction.

Comparative Analysis of Catalyzed and Uncatalyzed Pathways

Many organic reactions are facilitated by catalysts, which provide an alternative reaction pathway with a lower activation energy. Computational modeling is invaluable for understanding how catalysts achieve this rate enhancement. For a reaction involving this compound, such as a Suzuki coupling to replace the bromine atom, one could model both the uncatalyzed and the palladium-catalyzed pathways.

The uncatalyzed reaction would likely have a prohibitively high energy barrier. The catalyzed pathway, however, involves a series of steps (e.g., oxidative addition, transmetalation, reductive elimination) with their own transition states and intermediates. DFT calculations can elucidate the geometry and energy of each of these species, demonstrating how the palladium catalyst orchestrates the reaction at a much lower energetic cost. Comparing the potential energy surfaces of the catalyzed and uncatalyzed reactions provides a quantitative measure of the catalyst's efficacy.

Conformational Dynamics and Steric Hindrance Analysis

The most prominent dynamic process in this compound is the rotation of the phenyl group around the C-C bond connecting it to the naphthalene core. Due to the severe steric hindrance from the bromine atom at the 8-position, this rotation is highly restricted. This restricted rotation gives rise to atropisomerism, where the rotational isomers are stable and can potentially be isolated. nih.gov

The energy profile for this rotation can be calculated by performing a series of constrained geometry optimizations, where the naphthalene-phenyl dihedral angle is fixed at various values, and the rest of the molecule is allowed to relax. This generates a potential energy curve showing the energy as a function of the rotation angle. The maxima on this curve correspond to the transition states for rotation, and their energy relative to the ground state defines the rotational barrier (ΔG‡).

For related 1,8-diarylnaphthalenes, these barriers have been measured and calculated to be in the range of 15-18 kcal/mol, indicating slow rotation at room temperature. scispace.comacs.org Given the size of the bromine atom, a substantial barrier is also expected for this compound. The transition state for this rotation would likely involve the ortho-hydrogens of the phenyl ring passing by the bromine atom, leading to a highly congested and high-energy geometry. The Thorpe-Ingold effect, where steric compression can influence reaction rates and equilibria, is a key concept in understanding the stability of such strained systems.

| Parameter | Illustrative Calculated Value | Significance |

|---|---|---|

| Ground State Dihedral Angle | ~75° | The most stable conformation, balancing steric repulsion and electronic effects. |

| Transition State Dihedral Angle | 0° (eclipsed) | A high-energy state where the phenyl ortho-hydrogens are eclipsed with the bromine atom. |

| Rotational Energy Barrier (ΔG‡) | ~18-22 kcal/mol | A high barrier suggesting that the atropisomers would have a significant lifetime at room temperature, potentially allowing for their separation. nih.gov |

Quantification of Rotation Barriers Around Aryl-Aryl Bonds

The rotation of the phenyl group relative to the naphthalene core in this compound is a key dynamic process that can be investigated using computational methods. This rotation is not free and is characterized by a significant energy barrier, a phenomenon known as atropisomerism, where hindered rotation around a single bond can lead to separable stereoisomers. While specific computational studies exclusively detailing the rotational barrier of this compound are not abundant in the literature, valuable insights can be drawn from theoretical investigations of the parent compound, 1-phenylnaphthalene, and related substituted 1,8-diarylnaphthalenes.

For the unsubstituted 1-phenylnaphthalene, computational studies using Density Functional Theory (DFT) at the B3LYP/6-31G* level have been performed to calculate the barrier to rotation around the C-C bond connecting the phenyl and naphthalene moieties. researchgate.net These calculations provide a baseline for understanding the energetic cost of this rotation.

The introduction of substituents at the peri-position, such as the bromine atom in this compound, is expected to significantly increase this rotational barrier due to steric hindrance. Research on related 1,8-diarylnaphthalenes has demonstrated that the magnitude of the rotational barrier is highly sensitive to the nature of the substituents at the peri-positions and the ortho-positions of the aryl rings. scispace.com For instance, dynamic 1H NMR experiments and molecular modeling on 2,7-diisopropoxy-1,8-diarylnaphthalenes have shown that phenyl-naphthalene bond rotation can be very slow, with experimentally determined rotation barriers (ΔG*) in the range of 16–18 kcal/mol. scispace.com Molecular modeling further predicts that the presence of an ortho-substituent on the phenyl ring can increase the barrier to approximately 40 kcal/mol, effectively halting rotation at ambient temperatures. scispace.com In another example, the rotational barrier for 1,8-di-o-tolylnaphthalene was found to be 24.1 kcal/mol. scispace.com

These findings allow for an informed estimation of the rotational barrier in this compound. The bromine atom, while electronically deactivating, possesses significant steric bulk. Its presence at the C8 position forces a non-planar arrangement and creates a substantial steric clash with the ortho-hydrogens of the phenyl group during rotation. This interaction is the primary contributor to the high rotational barrier. DFT calculations on the on-surface cyclodehydrobromination of this compound on a Cu(111) surface implicitly support the existence of a defined conformational ground state, from which further reactions proceed. nih.gov

To illustrate the effect of substitution on rotational barriers in analogous systems, the following table presents computationally and experimentally determined values for related 1,8-disubstituted naphthalenes.

| Compound | Method | Rotational Barrier (ΔG*) (kcal/mol) | Reference |

| 2,7-Diisopropoxy-1,8-bis(phenyl)naphthalene | Dynamic 1H NMR / Modeling | 16-18 | scispace.com |

| 2,7-Diisopropoxy-1,8-bis(o-tolyl)naphthalene | Modeling | ~40 | scispace.com |

| 1,8-Di-o-tolylnaphthalene | Experimental | 24.1 | scispace.com |

These data underscore the significant impact of peri- and ortho-substituents on the rotational dynamics around the aryl-naphthalene bond. For this compound, the barrier would be expected to be substantial, likely leading to stable atropisomers at or below room temperature.

Steric and Electronic Effects of Peri-Substituents on Molecular Topology

The molecular topology of this compound is a direct consequence of the steric and electronic effects imposed by the peri-substituents. The covalent radii of the bromine atom and the phenyl group, and their placement at the C1 and C8 positions, force a significant distortion from a planar geometry to alleviate steric strain.

Steric Effects:

The primary determinant of the molecular structure is the steric repulsion between the bromine atom and the phenyl ring. scispace.com This repulsion prevents the phenyl ring from being coplanar with the naphthalene system. Instead, the phenyl group is twisted out of the naphthalene plane, adopting a dihedral angle that represents an energy minimum. X-ray crystallographic studies on related 1,8-diarylnaphthalenes consistently show a high degree of structural deformation due to these internal steric repulsions. scispace.com The naphthalene core itself is often distorted from planarity to accommodate the bulky substituents. In this compound, this would manifest as a "clipping" interaction where the phenyl ring and the bromine atom are forced into close, non-bonded contact. The steric hindrance is particularly pronounced between the bromine atom and the ortho-hydrogens of the phenyl ring. This steric clash is a defining feature of the molecule's ground-state geometry.

Electronic Effects:

Computational studies on related systems, such as polyhalogenated pyridines, have shown that electron-donating or -withdrawing substituents can significantly impact molecular geometry and electronic structure. researchgate.net In the case of this compound, the electronic nature of the substituents will influence bond lengths, bond angles, and the charge distribution across the molecule. The electron-withdrawing nature of the bromine atom can affect the electron density of the naphthalene core, which in turn can influence the interaction with the phenyl ring.

Theoretical investigations into the oxidative addition of ortho-substituted aryl halides to palladium complexes have also highlighted the interplay of steric hindrance and electronic effects. researchgate.net These studies show that ortho-substituents can decelerate reaction rates due to a combination of steric bulk and electronic donor effects. researchgate.net While not directly a measure of molecular topology, these findings are indicative of how peri-substituents in a system like this compound govern its reactivity and, by extension, its preferred geometric and electronic configuration.

The following table summarizes the key steric and electronic effects of the peri-substituents in this compound.

| Substituent | Effect Type | Description |

| Bromine | Steric | Large van der Waals radius leads to significant steric repulsion with the phenyl group, forcing a non-planar geometry. |

| Electronic | Inductively electron-withdrawing, influencing the charge distribution on the naphthalene core. | |

| Phenyl | Steric | Bulky group that contributes to the overall steric crowding at the peri-positions. Ortho-hydrogens are key in the interaction with bromine. |

| Electronic | π-system can interact with the naphthalene core, but this is limited by the non-planar arrangement. |

Advanced Material Design and Functionalization Utilizing 1 Bromo 8 Phenylnaphthalene

Development of Novel Polycyclic Aromatic Hydrocarbon (PAH) Architectures

The rigid and sterically crowded structure of 1-bromo-8-phenylnaphthalene makes it an ideal precursor for creating novel polycyclic aromatic hydrocarbons (PAHs). These new PAH architectures often feature non-standard ring sizes and strained geometries, which can lead to unique and desirable material properties.

A significant advancement in PAH synthesis is the creation of systems containing seven-membered rings (heptagons). researchgate.net These non-benzenoid structures introduce warped or curved π-surfaces, which can dramatically influence the material's optoelectronic properties. researchgate.net A palladium-catalyzed heptagon-forming annulation reaction between this compound and a diarylacetylene, such as diphenylacetylene, directly constructs benzo researchgate.netresearchgate.netcyclohepta[1,2,3-de]naphthalene derivatives. researchgate.net

This transformation is typically promoted by a catalytic system comprising Pd(OAc)₂, a moderately electron-deficient triarylphosphine ligand like P(4-ClC₆H₄)₃, and a silver carbonate (Ag₂CO₃) promoter. researchgate.net The reaction yields the desired heptagon-embedded PAHs in moderate to good yields, successfully competing against the formation of fluoranthene (B47539), a potential byproduct. researchgate.net The unique structure of these warped PAHs is of great interest for applications in organic electronics. researchgate.net Another strategy involves a three-component cross-coupling of aryl halides, such as 8-bromo-1-naphthoic acid, with norbornadiene, which serves as an ethylene (B1197577) synthon after a retro-Diels-Alder reaction, to smoothly synthesize heptagon-embedded aromatic compounds. researchgate.netnih.gov

Table 1: Conditions for Palladium-Catalyzed Annulation of this compound

| Component | Reagent/Condition | Purpose | Citation |

|---|---|---|---|

| Starting Material | This compound | Naphthalene (B1677914) precursor | researchgate.net |

| Reactant | Diphenylacetylene | Forms the new 7-membered ring | researchgate.net |

| Catalyst | Pd(OAc)₂ (10 mol %) | Catalyzes C-C bond formation | researchgate.net |

| Ligand | P(4-ClC₆H₄)₃ | Modulates catalyst reactivity | researchgate.net |

| Promoter | Ag₂CO₃ (1 equiv) | Facilitates the reaction | researchgate.net |

| Solvent | Dichloroethane | Reaction medium | researchgate.net |

| Temperature | 80 °C | Provides energy for reaction | researchgate.net |

On-surface synthesis has become a powerful bottom-up approach for creating atomically precise low-dimensional covalent nanostructures, which can be challenging to produce through traditional solution chemistry. acs.orgmpg.de this compound is utilized as a precursor molecule in these on-surface reactions. acs.org When deposited onto a metallic substrate like Cu(111) under ultrahigh vacuum conditions, the molecule can be thermally activated. acs.orgmpg.de

The process of cyclodehydrobromination of this compound on a Cu(111) surface allows for the generation and capture of reaction intermediates at room temperature. acs.org Using advanced techniques like bond-level scanning probe imaging, researchers can identify the key species involved in the reaction pathway. acs.org These intermediates correspond to the main steps of the on-surface reaction:

Debromination: The carbon-bromine bond cleaves on the catalytic surface. acs.org

Cyclization: An intramolecular radical addition occurs, forming a new carbon-carbon bond. acs.org

H elimination: The final step involves the removal of a hydrogen atom to form the fully aromatic, planar product. acs.org

This method provides microscopic insights into the mechanisms of dehydrogenative C-C coupling reactions, which are fundamental for the rational fabrication of carbon-based nanomaterials like graphene nanoribbons and other covalent networks. acs.orgmpg.deacs.org

Synthesis of Heptagon-Embedded Aromatic Systems for Optoelectronic Properties

Engineering of Multi-Layered Chiral and Achiral Organic Frameworks

The unique geometry of this compound also lends itself to the construction of complex three-dimensional structures, including multi-layered frameworks with and without chirality. researchgate.netresearchgate.net These "sandwich" type molecules are of interest for their potential in materials science and as new types of catalysts. tdl.org

Multi-layered 3D compounds containing aryl-aryl-alkynyl or aryl-aryl motifs are crucial for achieving unique material properties. researchgate.netresearchgate.net The design often involves leveraging π-π stacking interactions between the layers to enforce planarity and enhance stability through conjugation. researchgate.net These structural features lead to improved and tunable optoelectronic properties. researchgate.net For instance, new multi-layer 3D chiral molecules have been developed using 1-amino-8-phenylnaphthalene derivatives in dual Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reactions. researchgate.netfrontiersin.org

The photoelectronic properties of these frameworks can be tuned by modifying the chemical structure of the precursors. researchgate.net For example, attaching an electron-donating group, such as a methoxy (B1213986) group (MeO–), to the phenyl ring of the 8-arylnaphthalene substrate can alter the electronic conjugation and result in new photoelectronic characteristics. researchgate.net The study of these molecules often involves analyzing their UV-vis absorption, photoluminescence (PL), and aggregation-induced emission (AIE) properties, which are critical for applications in organic light-emitting diodes (OLEDs) and sensors. frontiersin.org

Table 2: Photoelectronic Properties Studied in Multi-Layered Frameworks

| Property | Description | Relevance | Citation |

|---|---|---|---|

| UV-vis Absorption | Measures the electronic transitions in the molecule. | Indicates the energy gap and conjugation length. | frontiersin.org |

| Photoluminescence (PL) | Emission of light from a substance after absorbing light. | Essential for display and lighting applications. | frontiersin.org |

| Aggregation-Induced Emission (AIE) | Phenomenon where non-emissive molecules become highly emissant upon aggregation. | Useful for solid-state lighting, bio-imaging, and chemical sensors. | researchgate.netfrontiersin.org |

| Charge Transfer (CT) Transitions | Electronic transition where charge is transferred between molecular orbitals. | Influences the color and electronic behavior of the material. | researchgate.net |

The development of multi-layered chiral frameworks opens the door to applications in molecular machinery and chirality sensing. researchgate.netmdpi.com Molecular machines are single molecules designed to perform mechanical-like work in response to a stimulus. mdpi.comunibo.it The controlled movement of components in a multi-layered rotaxane, for example, can be used to switch the molecule between different states. unibo.it

Chirality sensing involves using a "probe" molecule to determine the stereochemistry of a chiral analyte. mdpi.commdpi.com The multi-layer 3D chiral molecules synthesized from this compound derivatives can act as such probes. researchgate.nettdl.org When a chiral probe interacts with a chiral analyte, it can lead to the formation of diastereomeric complexes that produce a distinct spectroscopic signal, often using electronic circular dichroism (ECD). mdpi.commdpi.com This allows for the qualitative determination of the analyte's structure and absolute configuration. mdpi.com

Design Principles for Tunable Photoelectronic Properties

Role as a Precursor in Specialty Chemical and Materials Synthesis

This compound is a versatile precursor in the synthesis of a wide array of specialty chemicals and advanced materials. tdl.org Its preparation can be achieved via a Suzuki coupling reaction between 1,8-dibromonaphthalene (B102958) and phenylboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0). tdl.org

Its utility as a building block is demonstrated in the synthesis of the previously mentioned heptagon-embedded PAHs and multi-layered chiral frameworks. researchgate.netresearchgate.net In these syntheses, the bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the peri-disposed phenyl group directs the steric and electronic outcomes of the reaction, often facilitating subsequent cyclization steps. researchgate.netresearchgate.netresearchgate.net The related compound, 1-bromo-8-chloronaphthalene (B1342333), is used as an intermediate in the preparation of quinazoline-based biological inhibitors, highlighting the importance of this class of substituted naphthalenes in medicinal chemistry and drug discovery. chemicalbook.com The reactivity of the carbon-halogen bond makes these compounds valuable intermediates for constructing more complex molecular architectures. cymitquimica.com

Synthesis of Materials with Tailored Conductivity and Luminescence Characteristics

The inherent photophysical properties of the naphthalene core can be significantly modulated through the strategic introduction of various functional groups at the 1- and 8-positions. The bromine atom in this compound serves as a convenient handle for introducing a wide range of substituents via cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orgscirp.org This synthetic versatility allows for the fine-tuning of the electronic and steric properties of the resulting derivatives, thereby influencing their conductivity and luminescence.

Research has demonstrated that the introduction of electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the naphthalene system. rsc.org For instance, the synthesis of 1-bromo-8-(phenylethynyl)naphthalene derivatives creates extended π-conjugated systems, which are crucial for enhancing optoelectronic properties. researchgate.net The resulting compounds often exhibit unique photophysical characteristics, including aggregation-induced emission (AIE), where the fluorescence quantum yield is significantly enhanced in the aggregated or solid state. rsc.org

The photophysical properties of various naphthalene derivatives have been extensively studied. For example, 1,8-naphthalimide (B145957) derivatives, which share a similar naphthalene core, exhibit strong fluorescence that is highly sensitive to the polarity of the solvent and the nature of substituents at the C-4 position. semanticscholar.org The introduction of a bromine atom can also facilitate intersystem crossing, leading to room-temperature phosphorescence in some derivatives. researchgate.net

Below is a data table summarizing the photophysical properties of selected naphthalene derivatives, illustrating the impact of substitution on their absorption and emission characteristics.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

| 1,4,5,8-tetraphenylnaphthalene derivative (8i) | THF | 260, 322 | 407 | 0.72 (in water/THF mixture) | rsc.org |

| 1,8-naphthalimide derivative (M1) | Dioxane | 426 | 496 | 0.81 | semanticscholar.org |

| 1,8-naphthalimide derivative (M2) | Dioxane | 394 | 495 | 0.74 | semanticscholar.org |

| 1,8-naphthalimide derivative (M3) | Dioxane | 427 | 500 | 0.11 | semanticscholar.org |

| 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one | Hexane | 426 | 537 | - | mdpi.com |

This table is for illustrative purposes and includes data for related naphthalene derivatives to demonstrate the principles of tuning photophysical properties.

Intermediate in the Production of Organic Light-Emitting Diode (OLED) Components

The tailored electronic and luminescent properties of this compound derivatives make them valuable intermediates in the manufacturing of components for organic light-emitting diodes (OLEDs). In OLEDs, the precise control of charge injection, transport, and recombination within a multilayered structure is critical for achieving high efficiency and stability. The ability to functionalize the this compound scaffold allows for the creation of materials specifically designed for different layers of an OLED device, such as the hole transport layer (HTL), electron transport layer (ETL), and emissive layer (EML).

The Suzuki cross-coupling reaction is a key technique used to synthesize the complex molecular architectures required for OLED materials from bromo-functionalized precursors like this compound. scirp.orgacs.org By coupling this compound with various arylboronic acids, researchers can construct larger, more complex molecules with specific electronic characteristics. For instance, anthracene-based derivatives, which are known for their blue emission, can be synthesized using such methods. researchgate.net

The incorporation of bulky groups, such as the phenyl group in the 8-position of this compound, can also be advantageous in preventing intermolecular π-π stacking. This steric hindrance helps to maintain the luminescent properties of the molecules in the solid state, a crucial requirement for efficient OLED emitters. Derivatives of phenanthroimidazole substituted with cyanonaphthyl groups have been developed as blue emitters for non-doped OLEDs, showcasing high thermal stability and efficient charge transport properties. acs.org

The following table presents examples of OLED emitter derivatives and their key properties, highlighting the role of molecular design in achieving desired performance.

| Emitter Derivative Class | Key Features | Application | Reference |

| Anthracene-based derivatives | High thermal stability, blue emission | Emissive Layer | researchgate.net |

| Cyanonaphthyl-substituted phenanthroimidazoles | High thermal stability, bipolar properties | Non-doped Emissive Layer | acs.org |

| Naphtho[1,2,3,4-ghi]perylene derivatives | Low optical bandgap, high charge carrier mobility | Potential for NIR OLEDs | nih.gov |

Exploration in the Synthesis of Derivatives for Biological and Pharmaceutical Research

The 1-phenylnaphthalene (B165152) scaffold is not only relevant in materials science but also serves as a privileged structure in medicinal chemistry. Derivatives of 1-phenylnaphthalene have been investigated for a range of biological activities, making this compound a valuable starting material for the synthesis of new potential therapeutic agents.

Research has shown that 1-phenylnaphthalene derivatives can exhibit significant antimicrobial properties. nih.gov A study on 4- and 5-substituted 1-phenylnaphthalenes revealed their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial activity is thought to be associated with the compounds' ability to interfere with the dynamics of FtsZ polymerization, a key process in bacterial cell division. nih.gov

Furthermore, 1-phenylnaphthalene lignans (B1203133) and their synthetic derivatives have demonstrated potent immunomodulatory effects. derpharmachemica.com In studies evaluating spleen cell proliferation, synthetic 1-phenylnaphthalene compounds were found to stimulate the proliferation of rat spleen lymphocytes, suggesting their potential to enhance the immune response. derpharmachemica.com This activity could be beneficial in various therapeutic contexts, including supporting the immune system in fighting infections. derpharmachemica.com

The synthesis of these biologically active derivatives often relies on the functionalization of a core structure, for which this compound can be a key precursor. The bromine atom allows for the introduction of various pharmacophores and functional groups that can modulate the biological activity and pharmacokinetic properties of the resulting molecules. For example, the synthesis of justicidin B and its derivatives, which have shown inhibitory effects on nitric oxide production, involved a Suzuki-Miyaura cross-coupling step on a naphthalene lactone intermediate. tandfonline.com

The table below summarizes the biological activities of selected 1-phenylnaphthalene derivatives.

| Derivative Class | Biological Activity | Potential Application | Reference |

| 4- and 5-substituted 1-phenylnaphthalenes | Antibacterial (anti-MRSA) | Development of new antibiotics | nih.gov |

| 1-Phenylnaphthalene lignans | Immunomodulatory | Immune system stimulation | derpharmachemica.com |

| Justicidin B derivatives | Inhibition of nitric oxide production | Anti-inflammatory agents | tandfonline.com |

Future Research Directions and Emerging Paradigms

Innovation in Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of 1-bromo-8-phenylnaphthalene. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have been utilized to modify the 8-phenylnaphthalene scaffold, there is considerable room for improvement in terms of efficiency and selectivity. researchgate.netresearchgate.net

Future research will likely focus on the design and application of more sophisticated catalyst systems. For instance, the use of N-heterocyclic carbene (NHC) ligands in combination with palladium has shown promise in facilitating challenging cross-coupling reactions. researchgate.net The development of chiral amide-phosphine ligands has also proven effective in certain catalytic systems. lookchem.com Further exploration of ligand design, including the use of bulky and electron-rich phosphines or tailored NHCs, could lead to catalysts that are more active and selective for transformations at the sterically hindered C1-Br bond.

Moreover, the exploration of alternative transition metal catalysts beyond palladium, such as nickel, copper, or rhodium, could offer new pathways for functionalizing this compound. thieme-connect.com These metals often exhibit different reactivity profiles and may enable transformations that are currently inefficient or inaccessible with palladium catalysis. For example, rhodium-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the synthesis of complex polycyclic aromatic hydrocarbons. thieme-connect.com

A key challenge to address is the selective functionalization of the C-Br bond in the presence of the phenyl group's C-H bonds, and vice versa. Catalytic systems that can differentiate between these positions with high fidelity will be instrumental in constructing complex molecular architectures based on the this compound framework.

Table 1: Comparison of Catalytic Systems for Reactions Involving Naphthalene (B1677914) Scaffolds

| Catalyst System | Reactants | Product Type | Key Advantages | Reference |

| Pd(OAc)2 / P(4-ClC6H4)3 / Ag2CO3 | This compound, Diarylacetylene | Benzo researchgate.netchemspider.comcyclohepta[1,2,3-de]naphthalenes | Heptagon-forming annulation | researchgate.net |

| PdCl2 / N-heterocyclic benzhydrylamine ligands | 1,8-Dibromonaphthalene (B102958), Arylboronic acids | 1,8-Diarylnaphthalenes | High efficiency for bis-Suzuki coupling | researchgate.net |

| Rhodium complex / Copper acetate (B1210297) | Arylboronic acids, Alkynes | Polysubstituted naphthalenes | Good yields for highly substituted products | thieme-connect.com |

| Gold(I) clusters | 1,5-enyne substrate | Cyclized products | High conversion ratios |

Discovery of Unprecedented Reactivity Modes of this compound

The strained nature of this compound suggests that it may exhibit unusual reactivity under specific conditions. Research aimed at discovering and understanding these novel reaction pathways could lead to the development of new synthetic methodologies and the creation of unique molecular structures.

One promising area of exploration is the palladium-catalyzed annulation reaction between 1-halo-8-arylnaphthalenes and alkynes, which leads to the formation of heptagon-embedded aromatic systems. researchgate.net This reaction proceeds through a proposed mechanism involving a concerted metalation-deprotonation step to form the seven-membered ring. researchgate.net Further investigation into the mechanism and scope of this transformation could enable the synthesis of a wider range of non-hexagonal polycyclic aromatic hydrocarbons with intriguing electronic and structural properties.

Another avenue for future research lies in the exploration of tandem catalytic C-N/C-C coupling reactions. researchgate.net Such reactions, if successfully applied to this compound, could provide a novel and efficient route to complex nitrogen-containing polycyclic aromatic compounds, such as benzo[a]carbazoles. researchgate.net The development of catalytic systems that can orchestrate this cascade of bond formations in a controlled manner is a significant but worthwhile challenge.

Furthermore, the inherent chirality of certain multi-layered 3D molecules derived from similar naphthalene precursors suggests that this compound could be a valuable building block in asymmetric synthesis. researchgate.net The development of catalytic systems that can control the stereochemical outcome of reactions involving this prochiral substrate would open up new possibilities for creating enantiomerically pure, complex molecules with potential applications in materials science and medicinal chemistry.

Integration into Advanced Supramolecular and Nanoscaled Materials

The rigid and well-defined three-dimensional structure of the 1,8-disubstituted naphthalene core makes this compound and its derivatives attractive building blocks for the construction of advanced supramolecular assemblies and nanoscale materials. rsc.orgicn2.catic.ac.uk The ability to functionalize both the C1 and C8 positions allows for the creation of monomers that can be polymerized or self-assembled into larger, ordered structures.